3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine
Overview
Description
“3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” is a chemical compound with the empirical formula C7H4BrF3O . It is a solid substance and is considered hazardous .
Synthesis Analysis
The synthesis of “3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” is characterized by the presence of a pyridine moiety, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine” include a molecular weight of 241.005, a density of 1.8±0.1 g/cm3, a boiling point of 223.6±35.0 °C at 760 mmHg, and a flash point of 89.0±25.9 °C .
Scientific Research Applications
Spectroscopic Characterization and Optical Properties
A study performed spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies on a closely related compound, demonstrating applications in understanding molecular structures through density functional theory (DFT). The investigation into non-linear optical (NLO) properties suggests potential in optical technologies (H. Vural & M. Kara, 2017).
Antimicrobial Activities
Research has been conducted on the antimicrobial activities of novel compounds synthesized from pyridine derivatives, showing effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (A. Jha & T. Atchuta Ramarao, 2017).
Synthesis Methodologies
Innovative synthesis methodologies for pyridine derivatives have been developed, such as microwave-assisted cycloadditions, offering a versatile approach to creating highly substituted pyridine derivatives. These methods have implications for the efficient synthesis of compounds with potential pharmaceutical applications (Igor Linder et al., 2011).
Biological Activities
Studies on the synthesis of polyheterocyclic ring systems derived from pyridine derivatives highlight their in vitro antibacterial properties, indicating the potential for these compounds in pharmaceutical development (E. Abdel‐Latif et al., 2019).
Antitumor Activity
Research into the enantiomers of a sulfonamide derivative of pyridine explored their anticancer activity, demonstrating the influence of stereochemistry on biological activity and highlighting the potential for targeted cancer therapies (Zhixu Zhou et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-2-1-3-10(4-8)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZSCTXKJONHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652069 | |
Record name | 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-(trifluoromethyl)phenyl)pyridine | |
CAS RN |
675589-94-3 | |
Record name | 3-Bromo-5-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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